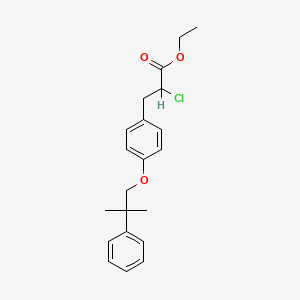
2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯
描述
AL-294 is an alkylbenzene.
科学研究应用
合成和化学性质
合成技术: 结构相似的化合物(S)-2-乙氧基-3-(4-羟基苯基)丙酸乙酯通过涉及多个步骤的外消旋路线合成,表明合成此类化合物很复杂 (蔡和谢,2006)。
晶体结构分析: 另一种相关化合物丙炔氟草醚的晶体结构经过研究,揭示了二面角和分子相互作用等复杂细节,这对于理解类似化合物的性质至关重要 (Jeon 等人,2014)。
催化和环化: 在合成 6-苯基-1-甲苯磺酰基-1,2,5,6-四氢吡啶-3-羧酸乙酯中使用的膦催化环化方法展示了可应用于合成 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯等复杂分子的先进技术 (Lu 等人,2009)。
对映选择性合成: 对相关化合物对映体的化学酶促合成研究突出了生产 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯特定对映体的潜力,这些对映体可能具有不同的性质和应用 (Varga 等人,2013)。
水解研究: 对甲磺酸酯及其相关化合物水解的研究提供了对 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯在不同条件下的稳定性和反应性的见解 (Chan 等人,2008)。
在除草剂和药物中的应用
除草活性: 与 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯结构相关的化合物的合成和除草活性,例如 2-(4-(吡啶-2-基氧基)苯基氨基)丙酸乙酯/乙酸酯,表明了潜在的农业应用 (Xu 等人,2017)。
药物应用合成: 从乙酰乙酸乙酯合成 4-苯基-2-丁酮(一种药物中间体)的研究展示了合成复杂分子的潜在途径,可能包括 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯 (Zhang,2005)。
大气化学: 对丙酸乙酯(与之具有一些结构相似性)的大气化学的研究提供了对 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯的环境影响和行为的见解 (Andersen 等人,2012)。
抗菌活性: 合成丁烯内酯及其衍生物的抗菌活性表明 2-氯-3-(4-(2-甲基-2-苯基丙氧基)苯基)丙酸乙酯具有潜在的生物医学应用 (Husain 等人,2010)。
属性
CAS 编号 |
62516-91-0 |
|---|---|
产品名称 |
Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate |
分子式 |
C21H25ClO3 |
分子量 |
360.9 g/mol |
IUPAC 名称 |
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate |
InChI |
InChI=1S/C21H25ClO3/c1-4-24-20(23)19(22)14-16-10-12-18(13-11-16)25-15-21(2,3)17-8-6-5-7-9-17/h5-13,19H,4,14-15H2,1-3H3 |
InChI 键 |
KIZXRDIROMPMKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
同义词 |
AL 294 AL-294 ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

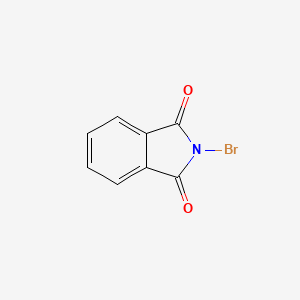
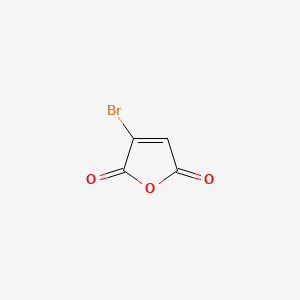
![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
![(1S)-spiro[2,3-dihydro-1H-naphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,8-diol](/img/structure/B1208305.png)
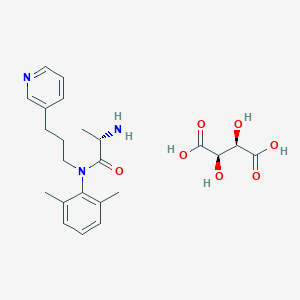
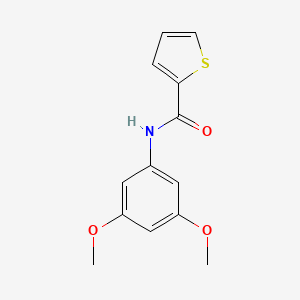
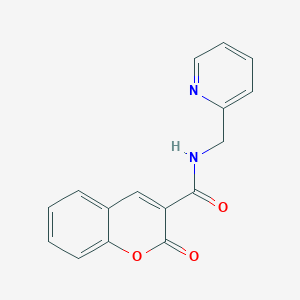
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)